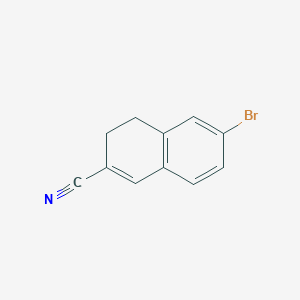

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile

Description

BenchChem offers high-quality 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3,4-dihydronaphthalene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVCLQLSXFYUOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)C=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile

The following technical guide details the synthesis of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile , a critical intermediate in the development of Selective Estrogen Receptor Modulators (SERMs) such as lasofoxifene.

This guide prioritizes the Cyanohydrin Dehydration Route using Trimethylsilyl Cyanide (TMSCN) and Phosphorus Oxychloride (POCl

Executive Summary

The target molecule, 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile , features a styrene-like conjugation between the aromatic ring and the vinyl nitrile group. This specific unsaturation pattern (double bond at C1-C2) is thermodynamically favored over the C2-C3 isomer due to conjugation with the benzene ring.

While palladium-catalyzed cyanation of enol triflates is a viable modern alternative, the TMSCN/POCl

Retrosynthetic Analysis

The strategic disconnection relies on the installation of the nitrile functionality at the C2 position of the tetralone scaffold, followed by the introduction of unsaturation.

Figure 1: Retrosynthetic logic showing the disconnection to the commercially available 6-bromo-2-tetralone.

Detailed Experimental Protocol

Phase A: Cyanohydrin Formation

Reaction Core: Nucleophilic attack of cyanide on the C2 ketone.

Reagents: 6-Bromo-2-tetralone, Trimethylsilyl cyanide (TMSCN), Zinc Iodide (ZnI

-

Setup : Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation : Dissolve 6-bromo-2-tetralone (1.50 g, 6.66 mmol) in anhydrous toluene (15 mL).

-

Catalysis : Add Zinc Iodide (ZnI

) (51 mg, 0.16 mmol, 2.5 mol%) as a Lewis acid catalyst. -

Addition : Add TMSCN (727 mg, 7.33 mmol, 1.1 equiv) dropwise via syringe.

-

Note: TMSCN is volatile and liberates HCN upon hydrolysis. Handle in a well-ventilated fume hood.

-

-

Reaction : Stir the mixture at room temperature for 8 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone spot.[1]

Phase B: One-Pot Dehydration

Reaction Core: Elimination of the silyloxy group to form the alkene.

Reagents: Pyridine, Phosphorus Oxychloride (POCl

-

Solvent Swap/Addition : To the reaction mixture from Phase A, add Pyridine (10 mL) directly.

-

Mechanistic Insight: Pyridine acts as both solvent and base to sequester the HCl generated.

-

-

Elimination Reagent : Cool the mixture to 0°C. Add POCl

(3 mL) dropwise.-

Caution: Exothermic reaction. Ensure temperature remains <10°C during addition.

-

-

Reflux : Heat the mixture to reflux (approx. 110°C) for 6 hours.

-

Endpoint: The formation of the conjugated double bond is thermodynamically driven.

-

-

Workup :

-

Cool to room temperature.

-

Pour slowly onto crushed ice (100 g) to quench excess POCl

. -

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with 1M HCl (to remove pyridine), saturated NaHCO

, and brine. -

Dry over anhydrous MgSO

and concentrate in vacuo.

-

Phase C: Purification

-

Method : Flash Column Chromatography.

-

Stationary Phase : Silica Gel (230-400 mesh).

-

Eluent : Gradient of Petroleum Ether / Ethyl Acetate (95:5 to 80:20).

-

Expected Yield : 65–80% as an off-white solid.

Critical Process Parameters (CPPs) & Safety

| Parameter | Specification | Scientific Rationale |

| Moisture Control | Strictly Anhydrous | Water hydrolyzes TMSCN to HCN (toxic gas) and reverts the cyanohydrin to the ketone. |

| Temperature (Step 2) | Reflux (>100°C) | High thermal energy is required to overcome the activation barrier for E2 elimination of the phosphorylated intermediate. |

| Regioselectivity | Thermodynamic Control | Reflux conditions favor the C1-C2 double bond (conjugated with the aromatic ring) over the C2-C3 isomer. |

| Quenching | Slow, Ice-Bath | Hydrolysis of POCl |

Mechanism of Action

The transformation proceeds via the formation of a O-trimethylsilyl cyanohydrin . Upon addition of POCl

Figure 2: Mechanistic pathway from ketone to vinyl nitrile.

Characterization Data

The following data validates the structure of the target compound.

Compound: 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile Appearance: Off-white crystalline solid.

| Spectroscopic Method | Diagnostic Signals | Interpretation |

| 1H NMR (400 MHz, CDCl | δ 7.30 (s, 1H, H-1 vinyl) | Singlet at ~7.30 ppm confirms the vinylic proton at C1. Lack of splitting indicates no neighbor at C2. |

| δ 7.35–7.40 (m, 2H, Ar-H) | Aromatic protons at C5 and C7/8. | |

| δ 2.85 (t, 2H, J=8.0 Hz) | Benzylic methylene protons at C4. | |

| δ 2.60 (t, 2H, J=8.0 Hz) | Allylic methylene protons at C3. | |

| 13C NMR (100 MHz, CDCl | δ ~119.0 (CN) | Characteristic nitrile carbon signal. |

| δ ~140.0 (C1) | Downfield shift of the vinylic carbon due to conjugation. | |

| IR Spectroscopy | 2210 cm | Sharp absorption band characteristic of conjugated nitriles (C≡N). |

References

-

Primary Synthesis Protocol: Methodology adapted from general tetralone-to-nitrile conversions and specific patent literature for SERM intermedi

-

Synthesis of Starting Material (6-Bromo-2-tetralone)

-

General TMSCN Addition Methodology

-

Lasofoxifene Intermediate Context

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells | eLife [elifesciences.org]

- 4. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile

A Note to the Reader: The compound 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is a highly specific chemical structure. Extensive searches for a corresponding CAS (Chemical Abstracts Service) number have not yielded a unique identifier for this specific isomer. This suggests that it may be a novel compound or one that is not widely reported in scientific literature or commercial inventories. The following guide is therefore constructed based on established principles of organic chemistry and available data on closely related structural analogs. The methodologies and data presented are intended to provide a predictive and rational framework for approaching the synthesis and characterization of the target molecule.

Part 1: Introduction and Molecular Overview

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile belongs to the class of substituted dihydronaphthalenes, which are bicyclic aromatic hydrocarbons. The core structure, dihydronaphthalene, is a partially saturated version of naphthalene. The specific substitutions on this core—a bromine atom at the 6-position and a nitrile group at the 2-position—are critical determinants of its chemical reactivity and potential applications. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. These features make it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₈BrN | - |

| Molecular Weight | 234.09 g/mol | - |

| Appearance | Predicted to be a solid at room temperature | Based on similar brominated aromatic compounds. |

| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, THF, DMSO) and insoluble in water. | Based on the nonpolar nature of the bicyclic core. |

| Boiling Point | > 300 °C (Predicted) | High due to the molecular weight and aromaticity. |

| Melting Point | 75-150 °C (Predicted Range) | Highly dependent on crystalline packing. |

Part 2: Synthetic Pathways and Methodologies

The synthesis of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is not explicitly described in the available literature. However, a rational synthetic route can be proposed based on known transformations of related naphthalenone and dihydronaphthalene systems. The most logical precursor would be the corresponding ketone, 6-Bromo-3,4-dihydronaphthalen-1(2H)-one, which is a known compound with CAS number 66361-67-9.[1][2][3][4][5]

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from the commercially available 6-Bromo-3,4-dihydronaphthalen-1(2H)-one.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Step 1 - Synthesis of the Intermediate Hydrazone

This step is a standard condensation reaction to convert the ketone into a hydrazone, which is a more suitable substrate for the subsequent cyanation reaction.

-

Reaction Setup: To a solution of 6-Bromo-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in toluene, add tosylhydrazine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Reaction Conditions: Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the tosylhydrazone intermediate.

Experimental Protocol: Step 2 - Cyanation to Yield 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile

This is a Shapiro-type reaction followed by cyanation. The hydrazone is converted to a vinyllithium species in situ, which then reacts with a cyanide source. A safer and more practical approach for many labs would be a palladium-catalyzed cyanation of a vinyl triflate intermediate. However, a more classical approach is presented here.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the tosylhydrazone intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Formation of the Vinyllithium: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.2 eq) dropwise while maintaining the temperature. Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature to complete the elimination.

-

Cyanation: Cool the reaction mixture back to 0 °C and add a solution of potassium cyanide (KCN) (1.5 eq) in methanol. Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Work-up and Isolation: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Part 3: Characterization and Spectroscopic Analysis

The successful synthesis of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile would be confirmed by a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the 7-8 ppm region. Aliphatic protons of the dihydronaphthalene core between 2.5-3.5 ppm. A vinylic proton adjacent to the nitrile group around 7.0-7.5 ppm. |

| ¹³C NMR | Aromatic carbons between 120-140 ppm. The carbon of the nitrile group around 115-120 ppm. Aliphatic carbons between 20-30 ppm. |

| FT-IR | A sharp, strong absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹. C-H stretching of the aromatic and aliphatic protons. C-Br stretch in the fingerprint region. |

| Mass Spec (HRMS) | A molecular ion peak corresponding to the exact mass of C₁₁H₈BrN, showing the characteristic isotopic pattern for a bromine-containing compound. |

Part 4: Potential Applications and Future Directions

While the specific applications of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile are not documented, its structure suggests several potential uses:

-

Pharmaceutical Intermediate: The dihydronaphthalene scaffold is present in various biologically active molecules. The bromo and nitrile functionalities allow for diverse chemical modifications to generate libraries of compounds for drug discovery screening.

-

Materials Science: Nitrile-containing aromatic compounds can be precursors to advanced materials with interesting electronic and photophysical properties.

-

Agrochemicals: The strategic placement of functional groups on an aromatic core is a common feature in the design of novel pesticides and herbicides.

Future research should focus on the successful synthesis and full characterization of this compound. Once a reliable synthetic route is established, its reactivity can be explored, and its potential as a building block in various fields can be evaluated.

References

Due to the lack of direct literature on the target compound, this reference list pertains to the starting material and related chemical principles.

- 6-Bromo-3,4-dihydronaphthalen-1(2H)-one. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bdph9bcd8d67]

- 6-Bromo-3,4-dihydronaphthalen-1(2H)-one. BLDpharm. [URL: https://www.bldpharm.com/products/66361-67-9.html]

- 6-bromo-3,4-dihydronaphthalen-1(2H)-one - Introduction. ChemBK. [URL: https://www.chembk.com/en/chem/6-bromo-3,4-dihydronaphthalen-1(2H)-one]

- 6-Bromo-3,4-dihydro-1(2H)-naphthalenone. MedchemExpress. [URL: https://www.medchemexpress.com/6-bromo-3-4-dihydro-1(2h)-naphthalenone.html]

- CAS 66361-67-9: 6-bromo-3,4-dihydronaphthalen-1(2H)-one. CymitQuimica. [URL: https://www.cymitquimica.com/cas/66361-67-9]

Sources

Synthesis of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile: Starting Materials, Mechanistic Pathways, and Protocol Optimization

Introduction

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is a highly versatile bicyclic building block utilized extensively in medicinal chemistry, particularly in the structural optimization of1[1]. As a Senior Application Scientist, I approach the synthesis of this compound not merely as a sequence of chemical additions, but as a thermodynamically driven system. The strategic placement of the vinylic nitrile and the aryl bromide provides orthogonal reactivity handles—allowing for targeted downstream functionalization such as Suzuki-Miyaura cross-coupling at the C6 position[1].

Strategic Selection of Starting Materials

The transformation relies on a robust, one-pot, two-stage sequence: cyanosilylation followed by base-mediated dehydration. The starting materials are selected to maximize atom economy and control reaction equilibrium.

-

6-Bromo-2-tetralone (Core Scaffold): This specific tetralone derivative is chosen because the C2-ketone is perfectly positioned to install the nitrile group. The bromine atom at C6 remains inert under the cyanation conditions, preserving it for late-stage functionalization[1].

-

Trimethylsilyl Cyanide (TMSCN) & Zinc Iodide (ZnI2): Direct addition of hydrogen cyanide to ketones is reversible, highly toxic, and often low-yielding. TMSCN serves as a safer, highly efficient cyanide surrogate. ZnI2 acts as a specific, soft Lewis acid catalyst. It coordinates to the carbonyl oxygen to increase electrophilicity while simultaneously activating TMSCN to form a hypervalent silicon intermediate, driving the equilibrium forward by trapping the intermediate as a stable O-TMS ether[1].

-

Phosphorus Oxychloride (POCl3) & Pyridine: To achieve the alpha,beta-unsaturated nitrile, the O-TMS cyanohydrin must be dehydrated. POCl3 is an aggressive dehydrating agent that converts the oxygen into a superior leaving group (a phosphorodichloridate). Pyridine serves a dual role: it acts as an acid scavenger for the generated HCl and as the base that drives the E2 elimination[1].

Mechanistic Pathway

The reaction proceeds via a stable intermediate before being forced into elimination. The regioselectivity of the E2 elimination is dictated by thermodynamics; the endocyclic double bond is formed preferentially because it extends conjugation with the adjacent aromatic ring, creating a highly stable 3,4-dihydronaphthalene system.

Fig 1: Mechanistic pathway from 6-bromo-2-tetralone to the target carbonitrile.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric ratios and specific quantities required to maintain the delicate balance between complete cyanosilylation and efficient dehydration[1].

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Functional Role |

| 6-Bromo-2-tetralone | 225.08 | 1.00 | 1.50 g (6.66 mmol) | Bicyclic Core Scaffold |

| Trimethylsilyl cyanide | 99.16 | 1.10 | 727 mg (7.33 mmol) | Cyanating Agent |

| Zinc Iodide (ZnI2) | 319.22 | 0.024 | 51 mg (0.16 mmol) | Lewis Acid Catalyst |

| Toluene (Dry) | 92.14 | - | 15 mL | Non-polar Solvent (Stage 1) |

| Pyridine | 79.10 | Excess | 10 mL | Base & Co-solvent (Stage 2) |

| Phosphorus oxychloride | 153.33 | Excess | 3 mL | Dehydrating Agent |

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. Each phase includes observable checkpoints to ensure scientific integrity and high yields[1].

Phase 1: Cyanosilylation

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon to eliminate ambient moisture, which would otherwise competitively hydrolyze the TMSCN.

-

Reagent Mixing: Dissolve 6-bromo-2-tetralone (1.50 g, 6.66 mmol) in 15 mL of anhydrous toluene. Add trimethylsilyl cyanide (727 mg, 7.33 mmol) followed by the zinc iodide catalyst (51 mg, 0.16 mmol)[1].

-

Incubation & Validation: Stir the reaction mixture at room temperature for 8 hours.

-

Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent. The complete disappearance of the UV-active ketone spot and the appearance of a less polar O-TMS cyanohydrin spot confirms the equilibrium has been successfully driven forward.

-

Phase 2: Dehydration and Elimination 4. System Modification: To the same reaction vessel containing the intermediate, add 10 mL of dry pyridine. This shifts the solvent system to accommodate the basic elimination. 5. Activation: Dropwise, carefully add 3 mL of phosphorus oxychloride (POCl3).

-

Causality Note: POCl3 reacts vigorously with any residual moisture and the intermediate. Dropwise addition controls the exothermic generation of the phosphorodichloridate leaving group.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours[1]. The thermal energy overcomes the activation barrier for the E2 elimination, yielding the conjugated product.

Phase 3: Workup and Isolation 7. Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into 20 mL of ice-cold distilled water to safely hydrolyze unreacted POCl3 and TMSCN. 8. Extraction: Extract the aqueous mixture four times with 15 mL of diethyl ether (Et2O). The multiple extractions ensure complete recovery of the highly lipophilic product[1]. 9. Washing & Drying: Wash the combined organic fractions twice with water and once with brine to remove residual pyridine salts. Dry the organic layer over anhydrous MgSO4. 10. Purification: Filter the dried solution through a short silica pad. This crucial step removes polar baseline impurities without the need for exhaustive column chromatography. Evaporate the solvent under reduced pressure to yield the crude 6-bromo-3,4-dihydronaphthalene-2-carbonitrile as a dark yellow oil (approx. 93% crude yield), which is typically pure enough for subsequent transformations[1].

References

-

[1] Title: In Vivo Active Aldosterone Synthase Inhibitors with Improved Selectivity: Lead Optimization Providing a Series of Pyridine Substituted 3,4-Dihydro-1H-quinolin-2-one Derivatives | Source: amazonaws.com | URL: 1

Sources

The Rising Profile of Brominated Dihydronaphthalenes in Medicinal Chemistry: A Technical Guide

Abstract

The dihydronaphthalene scaffold, a privileged structure in medicinal chemistry, has been the foundation for numerous therapeutic agents. The strategic introduction of bromine atoms onto this framework has unlocked a new dimension of pharmacological potential, giving rise to a class of compounds with significant promise in oncology and beyond. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and potential applications of brominated dihydronaphthalenes. We delve into the nuanced role of bromine in modulating drug-target interactions, offer detailed experimental protocols for the synthesis and characterization of these compounds, and present a critical analysis of their therapeutic landscape, supported by quantitative data and mechanistic insights. This guide aims to be a definitive resource for advancing the exploration of brominated dihydronaphthalenes as next-generation therapeutic agents.

Introduction: The Strategic Advantage of Bromination in Drug Design

The dihydronaphthalene core, a bicyclic aromatic hydrocarbon, offers a versatile and synthetically accessible scaffold for the development of novel therapeutic agents. Its inherent structural features allow for three-dimensional diversity, a critical aspect in achieving high-affinity interactions with biological targets. The true potential of this scaffold, however, is often realized through strategic functionalization. Among the various chemical modifications, the introduction of a bromine atom—a process known as bromination—has emerged as a particularly effective strategy in medicinal chemistry.

The inclusion of bromine in a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[1][2] Bromine's unique electronic and steric characteristics can lead to:

-

Enhanced Therapeutic Activity: The polarizability of the bromine atom can facilitate stronger interactions with biological targets through the formation of halogen bonds, a non-covalent interaction that is gaining increasing recognition in drug design.[1][3]

-

Improved Metabolic Stability: The presence of a bulky bromine atom can shield metabolically labile positions on the molecule, thereby increasing its half-life and duration of action.[2]

-

Modulation of Physicochemical Properties: Bromination can fine-tune the lipophilicity of a compound, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

This guide will explore the practical applications of these principles in the context of dihydronaphthalene chemistry, providing a roadmap for the rational design and development of novel brominated dihydronaphthalene-based therapeutics.

Synthesis and Characterization of Brominated Dihydronaphthalenes

The synthesis of brominated dihydronaphthalenes often commences from readily available starting materials such as 6-methoxy-1-tetralone.[5][6] The strategic introduction of the bromine atom can be achieved through various methods, with regioselective bromination being a key step to control the final structure and, consequently, the biological activity.

Representative Synthetic Protocol: Synthesis of a Brominated Dihydronaphthalene Precursor

The following protocol details the synthesis of 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various biologically active brominated dihydronaphthalene analogues.[5]

Experimental Protocol:

-

Reaction Setup: To a solution of 6-methoxy-1-tetralone (1.0 eq) in water, add N-bromosuccinimide (NBS) (1.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 60°C and stir.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The solid product is collected by filtration, washed with cold methanol, and dried under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization from methanol to afford the desired 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one as a white solid.

Characterization

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the structure of the molecule and confirming the position of the bromine atom.[7][8]

-

High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the compound, confirming its elemental composition.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Therapeutic Applications of Brominated Dihydronaphthalenes

The unique properties conferred by the bromine atom have led to the exploration of brominated dihydronaphthalenes in various therapeutic areas, with oncology being the most prominent.

Anticancer Activity: Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

A significant body of research has focused on the development of brominated dihydronaphthalene analogues as potent anticancer agents that target the microtubule network of cancer cells.[5][9][10] These compounds often act as inhibitors of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Many brominated dihydronaphthalene analogues exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics ultimately leads to cell cycle arrest in the G2/M phase and triggers apoptosis.

Figure 1: Mechanism of action of brominated dihydronaphthalenes as tubulin polymerization inhibitors.

Furthermore, some of these compounds have shown promise as vascular disrupting agents (VDAs).[5][9] VDAs selectively target and destroy the established tumor vasculature, leading to a rapid shutdown of blood flow to the tumor and subsequent necrosis.

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative brominated dihydronaphthalene analogues against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | MCF-7 (Breast) | 0.93 ± 0.02 | [6] |

| 5d | MCF-7 (Breast) | 1.76 ± 0.04 | [6] |

| 5e | MCF-7 (Breast) | 2.36 ± 0.06 | [6] |

| 10 | MCF-7 (Breast) | 2.83 ± 0.07 | [6] |

| KGP03 | NCI-H460 (Lung) | 0.002 | [5] |

| KGP03 | DU-145 (Prostate) | 0.002 | [5] |

| KGP03 | SK-OV-3 (Ovarian) | 0.003 | [5] |

| KGP413 | NCI-H460 (Lung) | 0.004 | [5] |

| KGP413 | DU-145 (Prostate) | 0.003 | [5] |

| KGP413 | SK-OV-3 (Ovarian) | 0.005 | [5] |

Antiviral and Antimicrobial Potential: An Emerging Frontier

While the anticancer applications of brominated dihydronaphthalenes are well-documented, emerging evidence suggests their potential in other therapeutic areas.

-

Antiviral Activity: Studies have shown that brominated naphthalenes can exhibit significant antiviral activity.[2] The mechanism of action is thought to involve the photoactivation of the brominated compound, leading to the generation of reactive aryl radicals that can inactivate viruses.[2] This opens up avenues for the development of novel photodynamic therapies against viral infections.

-

Antimicrobial Activity: Brominated compounds, in general, have a long history of use as antimicrobial agents.[11][12][13][14] The introduction of bromine can enhance the antibacterial and antifungal properties of a molecule. While specific studies on brominated dihydronaphthalenes as antimicrobials are limited, the broader class of brominated aromatics has shown efficacy against a range of pathogens, including multi-drug resistant strains.[12][13] Further research is warranted to explore the full potential of brominated dihydronaphthalenes in combating infectious diseases.

Safety and Toxicological Considerations

A critical aspect of drug development is the thorough evaluation of a compound's safety profile. While bromination can enhance therapeutic efficacy, it is also important to consider potential toxicities. Studies on brominated flame retardants, a class of structurally related compounds, have raised concerns about their potential for neurotoxicity.[15][16][17] Animal studies have linked exposure to certain brominated compounds to impaired motor function, learning, and memory.[16] Human studies have also suggested an association between prenatal and childhood exposure to some brominated compounds and adverse neurodevelopmental outcomes.[16]

These findings underscore the importance of comprehensive toxicological profiling of any new brominated dihydronaphthalene drug candidate. It is crucial to assess their potential for off-target effects, including neurotoxicity, to ensure a favorable risk-benefit profile.

Conclusion and Future Directions

Brominated dihydronaphthalenes represent a promising class of compounds with significant potential in medicinal chemistry. Their demonstrated efficacy as anticancer agents, coupled with their emerging potential in antiviral and antimicrobial applications, makes them a fertile ground for further research and development. The strategic incorporation of bromine into the dihydronaphthalene scaffold offers a powerful tool for modulating the pharmacological properties of these molecules.

Future research in this area should focus on:

-

Expansion of Therapeutic Applications: A systematic exploration of brominated dihydronaphthalenes against a wider range of therapeutic targets is needed.

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR will enable the rational design of more potent and selective analogues.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the biological activities of these compounds will be crucial for their clinical development.

-

Comprehensive Toxicological Evaluation: Rigorous safety and toxicology studies are essential to identify and mitigate any potential adverse effects.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of brominated dihydronaphthalenes and translate these promising laboratory findings into novel and effective medicines for a range of diseases.

References

-

AZoM. (2025, February 5). What Is Bromine Used For?[Link]

-

Baran, P., & Piotrowska-Kempisty, H. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3), 228-238. [Link]

-

Maguire, C. J., Chen, Z., Mocharla, V. P., Sriram, M., Strecker, T. E., Hamel, E., ... & Pinney, K. G. (2018). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. MedChemComm, 9(10), 1649-1662. [Link]

-

Ahmed, N. S., Sarhan, A. E., Al-Ashmawy, A. A. K., Amr, A. E. G. E., Haiba, M. E., & Elsayed, E. A. (2022). Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Scientifica, 2022. [Link]

-

Maguire, C. J., Chen, Z., Mocharla, V. P., Sriram, M., Strecker, T. E., Hamel, E., ... & Pinney, K. G. (2018). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. RSC Publishing. [Link]

-

Goodrich, R. P., Sowemimo-Coker, S. O., & Platz, M. S. (1995). Dramatic improvements in viral inactivation with brominated psoralens, naphthalenes and anthracenes. Photochemistry and photobiology, 62(5), 845-852. [Link]

-

Çakmak, O., & Balci, M. (2000). Bromination of Tetralin. Short and Efficient Synthesis of 1, 4-Dibromonaphthalene. Collection of Czechoslovak Chemical Communications, 65(11), 1791-1800. [Link]

-

Baran, P., & Piotrowska-Kempisty, H. (2024). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

-

Gaukroger, K., Hadfield, J. A., Hepworth, L. A., Lawrence, N. J., & McGown, A. T. (2001). Design, synthesis and biological evaluation of dihydronaphthalene and benzosuberene analogs of the combretastatins as inhibitors of tubulin polymerization in cancer chemotherapy. Bioorganic & medicinal chemistry letters, 11(17), 2261-2264. [Link]

-

Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. [Link]

-

Fernandes, C., Gonçalves, N., Ferreira, R., Pinheiro, M., Ribeiro, R., Reis, F., ... & Pinto, M. (2021). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Molecules, 26(11), 3254. [Link]

-

Dingemans, M. M., van den Berg, M., & Westerink, R. H. (2011). Neurotoxicity of brominated flame retardants:(in) direct effects of parent and hydroxylated polybrominated diphenyl ethers on the (developing) nervous system. Environmental health perspectives, 119(7), 900-907. [Link]

-

Smith, K., Al-Zoubi, R. M., & El-Hiti, G. A. (2022). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2, 6-dibromonaphthalene. Arkat USA. [Link]

-

Keypour, H., & Shopaei, M. (2024, November 7). Mini-Reviews in Medicinal Chemistry. Semantic Scholar. [Link]

-

Lin, Y. H., Hsieh, Y. T., Chen, Y. A., Chen, Y. A., Cheng, W. H., & Chen, Y. H. (2024). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. ACS omega. [Link]

-

Hu, Y., Ju, J., Lin, C., & Li, J. (2021, November 9). COVID-19 drug candidate with wide-ranging antiviral activity. News-Medical. [Link]

-

Agarwal, R., Morris, M. C., Holland, T. M., & Barnes, L. L. (2020). Brain bromine levels associated with Alzheimer's disease neuropathology. Journal of Alzheimer's Disease, 73(1), 327-332. [Link]

-

Organic Syntheses Procedure. (n.d.). α-BROMONAPHTHALENE. [Link]

-

Guo, Y. W., Ji, N. Y., & Wei, X. Y. (2021, February 15). Discovery of Brominated Alboflavusins With Anti-MRSA Activities. Frontiers. [Link]

-

Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

-

Al-Mekhlafi, A. A., Al-Ansi, W. A., & Al-Qubati, M. A. (2022). Microbial natural products with antiviral activities, including anti-SARS-CoV-2: A review. Journal of Infection and Public Health, 15(7), 775-786. [Link]

-

Gonec, T., & Kos, J. (2024, November 14). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI. [Link]

-

Croshaw, B., & Groves, M. J. (1973). The activity and safety of the antimicrobial agent-Bronopol (2. bromo. 2. nitropropan. 1. AWS. [Link]

-

Tekle-Röttering, A., & Böttcher, H. (2026, February 4). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment. ResearchGate. [Link]

-

Agarwal, R., Morris, M. C., Holland, T. M., & Barnes, L. L. (2020). Brain Bromine Levels Associated with Alzheimer's Disease Neuropathology. ResearchGate. [Link]

-

Pan, Y., & Gao, Y. (2014, August 29). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. MDPI. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Dramatic improvements in viral inactivation with brominated psoralens, naphthalenes and anthracenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of dihydronaphthalene and benzosuberene analogs of the combretastatins as inhibitors of tubulin polymerization in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Discovery of Brominated Alboflavusins With Anti-MRSA Activities [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Brain Bromine Levels Associated with Alzheimer’s Disease Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Reactivity of the Nitrile Group in Dihydronaphthalene Systems: A Technical Guide for Advanced Synthesis

Executive Summary

Dihydronaphthalene-carbonitriles (e.g., 1,4-dihydronaphthalene-1-carbonitrile) are highly versatile, privileged scaffolds in organic synthesis and medicinal chemistry. They serve as critical intermediates in the development of complex polycyclic architectures and biologically active molecules, including benzosuberene analogues utilized as potent tubulin polymerization inhibitors[1]. This whitepaper provides an in-depth mechanistic analysis and practical laboratory guide on the reactivity of the nitrile group within these partially saturated systems, focusing on reduction, hydrolysis, and dearomative functionalization.

Electronic Context and Regiochemistry

The reactivity of the nitrile (cyano) group in a dihydronaphthalene system is heavily dictated by its electronic isolation or conjugation. In a 1,4-dihydronaphthalene system, the C1-nitrile is electronically isolated from the isolated C2=C3 double bond, acting primarily through inductive electron withdrawal. This unique electronic environment stabilizes the adjacent α-carbon, making the α-cyano proton highly acidic.

Recent breakthroughs have demonstrated that the nitrile group can drive the dearomatization of naphthalene systems. Solvothermal treatment of 1-naphthylmethylamine with potassium hydride (KH) induces two consecutive β-hydride eliminations, generating 1-naphthonitrile and a highly reactive, nanomeric form of KH in situ[2]. This freshly generated KH is sufficiently hydridic to execute a regioselective dearomative hydride addition at the C4 position, forming an α-cyano benzylic carbanion[3].

Divergent Reactivity Pathways

The nitrile group in these systems acts as a synthetic lynchpin, capable of undergoing three primary classes of transformations[4]:

-

Reduction :

-

Complete Reduction: Lithium Aluminum Hydride (LiAlH₄) or Borane-Dimethylsulfide (BH₃·SMe₂) rapidly reduces the nitrile to a primary amine.

-

Partial Reduction: Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures (-78°C) halts the reduction at the imine stage. The bulky isobutyl ligands and low thermal energy stabilize the tetrahedral aluminum-imine intermediate, preventing over-reduction. Aqueous workup subsequently liberates the aldehyde.

-

-

Hydrolysis : Under strongly acidic or basic conditions with heat, the nitrile is hydrolyzed first to a primary amide, and subsequently to a carboxylic acid.

-

α-Alkylation : Treatment with a strong base (e.g., LDA or the in situ generated potassium amide) deprotonates the α-position. The resulting carbanion can be trapped with electrophiles (e.g., methyl triflate or alkyl halides) to generate sterically encumbered quaternary carbon centers[2][5].

Logical relationship of divergent nitrile reactivity pathways in dihydronaphthalene systems.

Quantitative Data Summary

The following table synthesizes typical yields and conditions for the functionalization of dihydronaphthalene-carbonitriles based on established literature parameters.

| Transformation | Reagents & Conditions | Substrate | Typical Yield | Ref |

| Dearomative Cyanation | KH (1.2 eq), THF, 100°C, then AcOH (-94°C) | 1-Naphthylmethylamine | 70–78% | [3] |

| α-Alkylation | MeOTf, THF, -78°C to RT | 1,4-Dihydronaphthalene-1-carbonitrile | 58–65% | [2] |

| Reduction to Amine | LiAlH₄, THF, 0°C to RT | Dihydronaphthalene-carbonitrile | 85–95% | [1] |

| Hydrolysis to Acid | NaOH, H₂O/EtOH, Reflux | 1,4-Dihydronaphthalene-1-carbonitrile | >80% | [4] |

Experimental Protocols & Mechanistic Causality

Protocol 1: KH-Mediated Dearomative Synthesis of 1,4-Dihydronaphthalene-1-carbonitrile

This protocol leverages the in situ generation of highly reactive KH to achieve dearomatization[2][3].

Step-by-Step Methodology:

-

Preparation: In a rigorously flame-dried Schlenk tube under an argon atmosphere, dissolve 1-naphthylmethylamine (1.0 equiv) in anhydrous THF (0.2 M).

-

Base Addition: Carefully add Potassium Hydride (KH, 30% dispersion in mineral oil, washed with hexane, 1.2 equiv) at room temperature. Causality: The slight excess of KH initiates the first deprotonation to form the potassium amide.

-

Solvothermal Heating: Seal the tube and heat the mixture to 100°C for 12 hours. Causality: Thermal energy is required to drive the two consecutive β-hydride eliminations, yielding 1-naphthonitrile and nanomeric KH, which immediately executes the C4 hydride addition.

-

Kinetic Quenching (Critical Step): Cool the reaction mixture to exactly -94°C using a liquid nitrogen/acetone bath. Rapidly inject a solution of glacial acetic acid (AcOH) in THF. Causality: The α-cyano carbanion is highly prone to rearomatization. Quenching at ultra-low temperatures kinetically traps the 1,4-diene system, preserving the dearomatized core.

-

Workup: Warm to room temperature, dilute with Et₂O, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Step-by-step experimental workflow for the KH-mediated dearomative synthesis.

Protocol 2: Complete Reduction to the Primary Amine using LiAlH₄

This method reliably converts the dihydronaphthalene-carbonitrile to its corresponding primary amine, a common precursor for drug development[1].

Step-by-Step Methodology:

-

Preparation: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.1 M) at 0°C under argon.

-

Substrate Addition: Dissolve 1,4-dihydronaphthalene-1-carbonitrile (1.0 equiv) in a minimal amount of THF and add dropwise to the LiAlH₄ suspension. Causality: Dropwise addition at 0°C controls the exothermic formation of the nitrogen-aluminum complex and prevents solvent boil-off.

-

Reaction: Remove the ice bath and stir at room temperature for 2 hours.

-

Fieser-Fieser Workup (Self-Validating System): Cool the reaction back to 0°C. For every x grams of LiAlH₄ used, sequentially and cautiously add: x mL of H₂O, x mL of 15% aqueous NaOH, and 3x mL of H₂O. Causality: This specific stoichiometric quenching sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid, entirely preventing the formation of intractable emulsions that trap the product.

-

Validation: Filter the mixture through a pad of Celite, wash with Et₂O, and concentrate the filtrate. Self-Validation Check: Analyze the crude product via FTIR spectroscopy. The complete disappearance of the sharp, intense C≡N stretching band at ~2235 cm⁻¹ confirms full conversion.

Conclusion

The nitrile group within dihydronaphthalene systems offers an exceptionally versatile handle for chemical synthesis. By understanding the underlying electronic causality—such as the stabilization of α-carbanions and the kinetic requirements for trapping dearomatized intermediates—scientists can precisely control the divergent reactivity of these molecules to build complex, biologically relevant architectures.

References

1.[4] Title: Nitrile - Wikipedia. Source: wikipedia.org. URL: 2.[2] Title: Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles. Source: nih.gov. URL: 3.[3] Title: Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles | JACS Au. Source: acs.org. URL: 4.[1] Title: Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. Source: nih.gov. URL: 5.[5] Title: Making and Breaking Double Bonds: Adventures with Isocyanoalkenes and Benzonitriles. Source: drexel.edu. URL:

Sources

- 1. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrile - Wikipedia [en.wikipedia.org]

- 5. s3.amazonaws.com [s3.amazonaws.com]

A Comprehensive Technical Guide to the Stability and Storage of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile

Abstract

6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. The integrity and purity of this reagent are paramount for reproducible and successful experimental outcomes. This guide provides a detailed examination of the factors influencing the stability of this compound and outlines field-proven protocols for its optimal storage and handling. By understanding the inherent chemical reactivity of its constituent functional groups—the aryl bromide, the nitrile, and the dihydronaphthalene core—researchers can effectively mitigate degradation risks. This document synthesizes information from safety data sheets, chemical compatibility studies, and the known reactivity of related chemical structures to provide a self-validating framework for maintaining the long-term viability of this important chemical building block.

Chemical and Physical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and storage. These properties dictate its behavior under various laboratory conditions.

| Property | Value | Source |

| Chemical Formula | C₁₁H₈BrN | N/A |

| Molecular Weight | 234.1 g/mol | [1] |

| CAS Number | 140377-97-5 (similar structure) | [1] |

| Physical Form | Solid | [1] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF; insoluble in water.[2] | [2] |

| Purity | Typically supplied at ≥95% | [1] |

Core Stability Profile: A Mechanistic Approach

The stability of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is not absolute; it is a function of its environment. Degradation can be understood by examining the reactivity of its core structure and functional groups in response to external factors.

Inherent Chemical Reactivity

-

Aryl Halide Moiety: The bromine atom attached to the aromatic ring is relatively stable but can participate in reactions like cross-coupling. Under harsh conditions or upon thermal decomposition, it can lead to the formation of hydrogen bromide.[3]

-

Nitrile Group (-C≡N): The nitrile group is a primary site of potential degradation. It is susceptible to hydrolysis under both acidic and basic conditions, which would convert it first to an amide and subsequently to a carboxylic acid.[4] This is a critical consideration, as trace amounts of moisture or acidic/basic impurities on lab equipment can initiate this process over time.

-

Dihydronaphthalene Core: As a derivative of a polycyclic aromatic hydrocarbon (PAH), the core structure is susceptible to photodegradation. Aromatic systems strongly absorb ultraviolet light, which can excite the molecule to a higher energy state, making it prone to oxidation or rearrangement reactions.[5] The partially saturated ring may also be a target for oxidation.

Key Factors Influencing Stability

The primary external variables that can compromise the compound's integrity are temperature, light, and atmosphere.

-

Temperature: Elevated temperatures increase the kinetic energy of molecules, accelerating the rate of all potential degradation reactions, including hydrolysis and slow oxidation. Conversely, reduced temperatures are the most effective means of preservation.

-

Light: Exposure to light, particularly in the UV spectrum (290-400 nm), is a significant risk for aromatic compounds.[5] This can lead to the formation of various photoproducts, compromising sample purity. Therefore, storage in amber or opaque containers is mandatory.

-

Atmosphere (Oxygen & Humidity): The presence of atmospheric oxygen presents a long-term risk of oxidation. More immediately, atmospheric humidity provides the water necessary for the hydrolysis of the nitrile group. Storage under an inert atmosphere (e.g., Argon or Nitrogen) is the gold standard for preventing these degradation pathways.

Caption: Key factors influencing the stability of the target compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective strategy for preserving the chemical integrity of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile.

Short-Term Storage (In-Use, <2 weeks)

For samples being actively used in a series of experiments, storage at refrigerated temperatures is sufficient.

-

Temperature: 2-8°C.[6]

-

Container: Tightly sealed amber glass vial.

-

Atmosphere: The vial should be flushed with an inert gas (Argon or Nitrogen) before sealing if it will be opened multiple times.

-

Location: A well-ventilated, designated cold storage area away from ignition sources.[3][6]

Long-Term Storage (Archival, >2 weeks)

For archival purposes, conditions must be more stringent to arrest degradation pathways over months or years.

-

Temperature: -20°C or -80°C. For stock solutions, storage at -80°C can preserve integrity for up to 6 months, while -20°C is suitable for up to 1 month.[7]

-

Container: A tightly sealed vial (preferably with a PTFE-lined cap) which is then placed inside a secondary, sealed container with a desiccant.

-

Atmosphere: Mandatory storage under a dry, inert atmosphere.

-

Location: A freezer dedicated to chemical storage, away from incompatible materials.

Summary of Storage Conditions

| Parameter | Short-Term (In-Use) | Long-Term (Archival) | Rationale |

| Temperature | 2-8°C | -20°C to -80°C | Slows kinetic degradation; freezing provides maximum preservation. |

| Light | Avoid Direct Sunlight | Complete Darkness | Prevents UV-induced photodegradation of the aromatic core. |

| Atmosphere | Tightly Sealed | Inert Gas (Ar, N₂) | Prevents nitrile hydrolysis from humidity and oxidation from O₂. |

| Container | Amber Vial | Sealed Vial + Secondary Container | Provides physical barrier and protection from light. |

Handling and Dispensing Workflow

Proper handling is crucial to prevent contamination and degradation during experimental use.

Caption: Recommended workflow for handling solid material.

Chemical Incompatibility

To prevent hazardous reactions and sample degradation, 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile must be stored away from incompatible materials. The primary incompatibilities arise from the reactivity of the nitrile and aryl halide groups.

| Incompatible Class | Rationale for Incompatibility |

| Strong Oxidizing Agents | Can lead to uncontrolled oxidation of the dihydronaphthalene ring system.[8] |

| Strong Bases (e.g., Caustics) | Can catalyze the hydrolysis of the nitrile group and potentially other reactions.[8][9] |

| Strong Acids | Can catalyze the hydrolysis of the nitrile group to a carboxylic acid.[9][10] |

| Certain Amines | May initiate nucleophilic aromatic substitution reactions, although this is less common with aryl bromides without a catalyst.[9][11] |

| Strong Reducing Agents (e.g., LiAlH₄) | Will reduce the nitrile group to a primary amine.[4] While a valid synthetic transformation, it is an incompatibility in the context of storage. |

Protocol for Purity and Stability Assessment

This protocol provides a self-validating method for researchers to assess the purity of a new batch or monitor the stability of an aging sample. High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.

Objective: To quantify the purity of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile and detect the presence of degradation products.

Methodology:

-

Standard Preparation:

-

Accurately weigh ~1 mg of a reference standard (or a freshly opened batch) of the compound.

-

Dissolve in a known volume (e.g., 10 mL) of HPLC-grade acetonitrile to create a 100 µg/mL stock solution.

-

Prepare a working standard of ~10 µg/mL by diluting the stock solution.

-

-

Sample Preparation:

-

Prepare a sample of the batch to be tested at the same concentration (10 µg/mL) in acetonitrile.

-

-

HPLC Conditions (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the compound has high absorbance (e.g., 254 nm or a wavelength determined by UV scan).

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solution to determine the retention time (RT) of the pure compound.

-

Inject the test sample.

-

Analyze the resulting chromatogram. The purity can be calculated as the percentage of the peak area of the main peak relative to the total area of all peaks.

-

The appearance of new peaks, especially earlier-eluting (more polar) peaks, may indicate the presence of hydrolysis products (e.g., the corresponding carboxylic acid).

-

-

Long-Term Stability Study:

-

For a long-term study, analyze a sample at time zero.

-

Store the material under the recommended long-term conditions.

-

Re-analyze samples at set intervals (e.g., 3, 6, and 12 months) and compare the chromatograms to the time-zero result. A significant decrease (>2%) in the main peak area or the growth of impurity peaks indicates degradation.

-

Conclusion

The chemical stability of 6-Bromo-3,4-dihydronaphthalene-2-carbonitrile is robust under controlled conditions but is vulnerable to degradation from light, heat, and atmospheric moisture. The nitrile functional group is the most likely site for hydrolysis, while the aromatic core is susceptible to photodegradation. By implementing the protocols outlined in this guide—specifically, storage at refrigerated or frozen temperatures in a dark, dry, and inert environment—researchers can ensure the high purity and reactivity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

-

Cole-Parmer. Chemical Compatibility Chart. Available at: [Link]

-

Fluimac. Chemical compatibility table. Available at: [Link]

-

University of Delaware. Chemical Compatibility Chart. Available at: [Link]

-

Fisher Scientific. Chemical compatibility. Available at: [Link]

-

Wolska, L., et al. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. Available at: [Link]

-

Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. Available at: [Link]

-

ChemBK. 6-bromo-3,4-dihydronaphthalen-1(2H)-one. Available at: [Link]

-

Frontiers in Microbiology. (2021, March 8). Microbial Degradation of Naphthalene and Substituted Naphthalenes. Available at: [Link]

-

MDPI. (2021, October 20). Salicylate or Phthalate: The Main Intermediates in the Bacterial Degradation of Naphthalene. Available at: [Link]

-

Synfacts. A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Available at: [Link]

-

ResearchGate. Degradation Pathways | Request PDF. Available at: [Link]

-

National Institutes of Health. Bacterial Degradation of Aromatic Compounds. Available at: [Link]

-

Princeton University Environmental Health & Safety. Safe handling of organolithium compounds in the laboratory. Available at: [Link]

-

PubMed. (2006, August 15). Degradation pathways of phenanthrene by Sinorhizobium sp. C4. Available at: [Link]

-

University of Connecticut. LSOP for Organolithium Compounds. Available at: [Link]

-

LibreTexts Chemistry. (2025, January 19). Chemistry of Nitriles. Available at: [Link]

-

National Institutes of Health. Complex-mediated nucleophilic aromatic substitution with aryl nitriles. Available at: [Link]

Sources

- 1. 6-Bromo-3,4-dihydronaphthalene-1-carbonitrile | 140377-97-5 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. aksci.com [aksci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pjoes.com [pjoes.com]

- 6. chemscene.com [chemscene.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. vumc.org [vumc.org]

- 10. accessibility menu, dialog, popup [fishersci.de]

- 11. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Synthetic Paradigms for Functionalized Dihydronaphthalenes: A Technical Whitepaper

Executive Summary & Therapeutic Relevance

The synthesis of partially saturated fused bicyclic systems, particularly 1,2-dihydronaphthalenes and 1,4-dihydronaphthalenes, remains a critical focal point in modern medicinal chemistry. As a Senior Application Scientist, I approach the construction of these scaffolds not merely as a synthetic exercise, but as a strategic enabler for drug discovery. The dihydronaphthalene ring system is a privileged motif found in numerous therapeutic agents, including 4-methyl-1,2-dihydronaphthalene analogs that act as potent tubulin polymerization inhibitors by targeting the colchicine binding site to disrupt microtubule dynamics in oncology models 1[1]. Furthermore, these derivatives have been identified as highly selective inhibitors of aldosterone synthase (CYP11B2), offering targeted therapeutic avenues for congestive heart failure and myocardial fibrosis 2[2].

Historically, accessing these structures relied on the dearomatization of fully aromatic naphthalenes using harsh organometallic reagents, a method severely limited by poor functional group tolerance 2[2]. This guide dissects the modern, field-proven catalytic methodologies that have superseded classical techniques, focusing on the causality behind experimental design and the physical chemistry driving these transformations.

Mechanistic Evolution in Scaffold Construction

Metalloradical Activation via Cobalt Catalysis

The traditional challenge in synthesizing partially unsaturated fused rings is preventing over-oxidation to the fully aromatic state. Cobalt(II) metalloradical catalysis solves this by utilizing a controlled radical-type hydrogen atom transfer (HAT) mechanism 2[2]. By activating o-styryl N-tosyl hydrazones, the [Co(TPP)] catalyst generates a Co(III)–carbene radical intermediate. This intermediate undergoes a highly regioselective intramolecular C(sp3)–H insertion via a benz-allylic radical, culminating in a radical rebound step that yields the 1,2-dihydronaphthalene core without triggering full aromatization 2[2].

Caption: Co(III)-carbene radical pathway for controlled 1,2-dihydronaphthalene synthesis.

Ruthenium-Catalyzed Radical Benzannulation

An elegant one-pot alternative utilizes ruthenium to drive an Atom Transfer Radical Addition (ATRA) cascade. Using commercially available [Cp*RuCl(PPh3)2], 2,3-aryl-1,3-butadienes react with halogenated alkanes 3[3]. The causality here is driven by the Ru(II)/Ru(III) redox couple, which homolytically cleaves the carbon-halogen bond. The resulting 1,4-addition intermediate perfectly positions a radical for a 6-endo-trig cyclization onto the pendant arene. Subsequent HCl elimination rearomatizes the system, yielding highly functionalized benzyl- and allyl-halide substituted dihydronaphthalenes3[3].

Caption: Ru-catalyzed sequential ATRA and radical benzannulation cascade.

Photoredox and Lewis Acid-Mediated Cyclizations

Beyond transition metal radical chemistry, visible-light photoredox catalysis using [fac-Ir(ppy)3]+ has been successfully deployed to generate α-keto vinyl radicals from α-bromochalcones. These radicals are trapped intermolecularly by terminal alkenes to construct the dihydronaphthalene core 4[4]. Additionally, Lewis acid-catalyzed intramolecular Friedel–Crafts reactions of aryl-containing propargylic alcohols utilizing Iron (FeCl3) offer a highly efficient, scalable route to tetrahydronaphthalenes and dihydronaphthalenes 5[5].

Quantitative Methodological Comparison

To aid synthetic planning, the following table synthesizes the quantitative parameters of the primary methodologies discussed:

| Synthetic Strategy | Catalyst / Reagents | Key Reactive Intermediate | Yield Range | Regioselectivity | Primary Application |

| Metalloradical Activation | [Co(TPP)] (5 mol%), LiOtBu | Co(III)-Carbene Radical | 70–90% | High (Favors 1,2-DHN over E-diene) | CYP11B2 inhibitors, Complex scaffolds |

| Radical Benzannulation | [Cp*RuCl(PPh3)2] (5 mol%) | 1,4-ATRA Adduct | 58–92% | High (Strict 6-endo-trig) | Benzyl/allyl-halide functionalized DHNs |

| Intramolecular Friedel-Crafts | FeCl3 (Lewis Acid) | Carbocation | >85% | High | Tetrahydroisoquinolines & DHNs |

| Photoredox Catalysis | [fac-Ir(ppy)3]+, Visible Light | α-keto vinyl radical | 40–75% | Moderate | Urundeuvine chalcone derivatives |

Validated Experimental Workflows

The following protocols are engineered as self-validating systems, ensuring that researchers can verify reaction progress through observable physical or chemical changes.

Protocol 1: Cobalt-Catalyzed Metallo-Radical Synthesis of 1,2-Dihydronaphthalenes

Objective : Construct the 1,2-dihydronaphthalene core via controlled C(sp3)–H insertion. Causality & Design : o-Styryl N-tosyl hydrazones are selected over isolated diazo compounds due to their superior bench stability. LiOtBu is chosen specifically because its basicity and steric bulk efficiently deprotonate the hydrazone to generate the diazo intermediate in situ without poisoning the porphyrin catalyst 2[2].

-

Preparation : In a flame-dried Schlenk tube under a strict Argon atmosphere, charge o-styryl N-tosyl hydrazone (1.0 mmol), [Co(TPP)] (5 mol%), and LiOtBu (2.0 equiv).

-

Validation Check: Strict anhydrous conditions are mandatory; trace moisture will prematurely quench the metalloradical intermediate.

-

-

Solvent Addition : Inject anhydrous toluene (10 mL). The solution will exhibit a deep red/purple hue characteristic of the active porphyrin complex.

-

Thermal Activation : Heat the mixture to 80 °C.

-

Validation Check: Observe steady nitrogen gas evolution. This visual cue confirms the in situ generation and subsequent decomposition of the diazo intermediate into the active carbene.

-

-

Reaction Monitoring : Stir for 12-16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The reaction is deemed complete when the UV-active hydrazone spot is entirely consumed, replaced by a higher

product spot. -

Quenching & Purification : Cool to ambient temperature. Filter the crude mixture through a short pad of silica gel, eluting with dichloromethane to sequester the cobalt catalyst.

-

Validation Check: The filtrate must be clear or pale yellow, indicating the successful removal of the highly colored [Co(TPP)] complex.

-

-

Isolation : Concentrate under reduced pressure and purify via flash column chromatography to yield the functionalized 1,2-dihydronaphthalene.

Protocol 2: Ru-Catalyzed One-Pot Radical Benzannulation

Objective : Synthesize benzyl/allyl-halide substituted (dihydro)naphthalenes. Causality & Design : The electron-rich Cp* ligand on the Ruthenium catalyst enhances the Ru(II)/Ru(III) redox couple, lowering the activation energy required for the homolytic cleavage of the alkyl halide bond. The cascade is thermodynamically driven by the final HCl elimination, which restores aromaticity to the pendant ring 3[3].

-

Initiation : To a Schlenk flask equipped with a magnetic stir bar, add 2,3-diaryl-1,3-butadiene (1.0 mmol), the chosen haloalkane (1.5 mmol), and[Cp*RuCl(PPh3)2] (5 mol%).

-

Atmosphere Control : Degas the solid mixture and backfill with nitrogen three times. Inject degassed 1,2-dichloroethane (DCE) (5 mL).

-

Validation Check: Degassing is critical. Ambient oxygen will rapidly terminate the radical chain process, leading to drastically reduced yields.

-

-

Cascade Execution : Heat the reaction mixture to 80 °C for 18 hours.

-

Validation Check: Periodic GC-MS sampling should initially reveal the mass of the ATRA 1,4-adduct, which will gradually transition to the final cyclized mass (M - HCl), validating the sequential cascade mechanism.

-

-

Workup : Cool the reaction to room temperature. Dilute with deionized water and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification : Purify by silica gel chromatography. The preservation of the reactive benzylic/allylic halide in the final product allows for immediate downstream diversification in drug development workflows.

References

-

Catalytic 1,2-dihydronaphthalene and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates | RSC Publishing | 2

-

One-pot ruthenium-catalyzed synthesis of benzyl/allyl-halide substituted (dihydro)naphthalenes via radical benzannulation | ChemRxiv |3

-

An In-depth Technical Guide to 4-Methyl-1,2-dihydronaphthalene Derivatives and Analogs as Potent Antitumor Agents | BenchChem | 1

-

Highly efficient synthesis of functionalized dihydronaphthalenes, tetrahydronaphthalenes, and tetrahydroisoquinolines by iron-catalyzed intramolecular Friedel–Crafts reaction | PlumX / Tetrahedron | 5

-

Visible light photoredox catalyzed synthesis of dihydronaphthalenes | Organic & Biomolecular Chemistry |4

-

Chemical synthesis and application of aryldihydronaphthalene derivatives | NIH / PMC | 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Catalytic 1,2-dihydronaphthalene and E -aryl-diene synthesis via Co III –Carbene radical and o -quinodimethane intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03909C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. gpgcpurola.ac.in [gpgcpurola.ac.in]

- 5. PlumX [plu.mx]

- 6. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of Bromo-Substituted Naphthalene Derivatives: A Technical Guide

Executive Summary & Mechanistic Rationale

The naphthalene scaffold is a privileged structure in medicinal chemistry, providing a rigid, lipophilic, and aromatic platform capable of traversing biological membranes and intercalating into hydrophobic protein pockets. When functionalized with a bromine atom, the pharmacological profile of the naphthalene core undergoes a profound transformation.

As an application scientist designing novel therapeutics, the strategic placement of a bromine atom is rarely arbitrary. Bromine introduces three critical physicochemical alterations:

-

Steric Bulk: The van der Waals radius of bromine (1.85 Å) forces specific conformational geometry, allowing the molecule to lock into target binding sites (such as kinase ATP-binding pockets) with high affinity.

-

Lipophilicity (LogP Enhancement): Bromination increases the partition coefficient, driving cellular uptake and membrane permeation, which is critical for antimicrobial and intracellular anticancer targets.

-

Halogen Bonding: The anisotropic distribution of electron density on the bromine atom creates a "sigma-hole" (a region of positive electrostatic potential), enabling highly specific, directional halogen bonds with Lewis basic residues (like carbonyl oxygens) in target proteins.

This guide synthesizes the latest structural, synthetic, and biological data surrounding bromo-substituted naphthalenes, focusing on their emerging roles as anticancer, antimicrobial, and antioxidant agents.

Anticancer Activity and Pathway Modulation

Brominated naphthalenes have demonstrated significant cytotoxicity against various cancer cell lines by inhibiting signaling pathways crucial for tumor proliferation[1].

Kinase Inhibition (VEGFR-2 & Keap1-Nrf2)

Derivatives such as 1-bromonaphthalene analogues act as potent inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Keap1-Nrf2 pathways[1]. By occupying the ATP-binding pocket of VEGFR-2, the bulky bromo-naphthalene moiety prevents receptor phosphorylation. This blockade effectively shuts down downstream MAPK and PI3K/AKT signaling cascades, halting angiogenesis and tumor cell proliferation.

Enzyme Targeting (Glutathione S-Transferase)

Certain 4-bromo-1,8-naphthalimide derivatives have been developed as highly selective fluorogenic substrates and inhibitors for glutathione S-transferase (GST), an enzyme frequently overexpressed in chemoresistant cancer cells[2]. The electrophilic nature of the C-4 position, activated by the bromine atom, makes it an ideal target for nucleophilic attack by GST, allowing for both diagnostic imaging and therapeutic targeting[2].

Bromo-naphthalene mediated inhibition of VEGFR-2 signaling pathway.

Antimicrobial and Antioxidant Efficacy

Beyond oncology, the bromo-naphthalene scaffold is highly effective against microbial pathogens. The combination of a lipophilic core with cationic or heterocyclic appendages allows these molecules to disrupt bacterial cell membranes and inhibit vital enzymatic processes[3].

1,3,4-Oxadiazole Hybrids

A landmark series of 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety demonstrated exceptional broad-spectrum antimicrobial activity[4]. The 1,3,4-oxadiazole ring acts as a biomimetic pharmacophore, while the 6-bromonaphthalene group anchors the molecule into the lipid bilayer of S. aureus and E. coli[5].

4H-Chromene Indole-Pyrimidine Hybrids

Recent multicomponent syntheses have yielded 4H-chromene-based indole-pyrimidine hybrids containing a bromo-substituted naphthalene core. These compounds exhibit potent in vitro antioxidant activity, effectively inhibiting NADPH oxidase with IC50 values as low as 1.09 µM, outperforming standard reference drugs like ascorbic acid[6].

Quantitative Biological Activity Summary

The table below consolidates the efficacy metrics of key bromo-naphthalene derivatives across different biological targets.

| Compound Class | Primary Target / Organism | Activity Metric | Key Structural Feature |

| 4H-Chromene Hybrids | Antioxidant (NADPH oxidase) | IC50: 1.09 ± 0.34 μM[6] | Bromo-substituted naphthalene core |

| 6-Bromonaphthalene-1,3,4-oxadiazole | S. aureus, E. coli | MIC: 12.5 - 25 µg/mL[4] | Lipophilic 6-bromo moiety |

| 4-Bromo-1,8-naphthalimide | Glutathione S-transferase | High fluorescence turn-on[2] | Electrophilic C-4 bromo group |

| Marine Bromophenols (e.g., BDDE) | Various Cancer Cell Lines | IC50: < 10 µM[7] | 2,3-dibromo-3,4-dihydroxy motif |

Experimental Workflows: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis of a biologically active 6-bromonaphthalene-1,3,4-oxadiazole derivative and its subsequent antimicrobial screening.

Step-by-Step Synthesis Protocol

Causality Note: Phosphorus oxychloride (POCl3) is selected in Step 2 because it functions dualistically as both a dehydrating agent and a solvent, driving the cyclization of the intermediate diacylhydrazine to the 1,3,4-oxadiazole ring with high thermodynamic efficiency[8].

Step 1: Hydrazide Formation

-

Dissolve 0.01 mol of ethyl 2-[(6-bromo-2-naphthyl)oxy]acetate in 20 mL of absolute ethanol.

-

Add 0.015 mol of hydrazine hydrate (80%) dropwise under continuous stirring.

-

Reflux the mixture for 4-5 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1).

-

Cool the mixture to room temperature. Filter the precipitated 2-[(6-bromo-2-naphthyl)oxy]acetohydrazide, wash with cold ethanol, and recrystallize.

Step 2: POCl3-Mediated Cyclization

-

Combine 0.005 mol of the synthesized hydrazide with 0.005 mol of a substituted aromatic acid in a round-bottom flask.

-

Add 10 mL of POCl3 carefully.

-

Reflux the mixture at 100°C for 6 hours.

-

Quench the reaction by pouring the mixture over crushed ice. Neutralize with a 10% sodium bicarbonate solution to precipitate the crude 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazole[8].

-

Purify via column chromatography (silica gel) to yield the final analytical-grade compound.

In Vitro Antimicrobial Screening (Broth Microdilution)